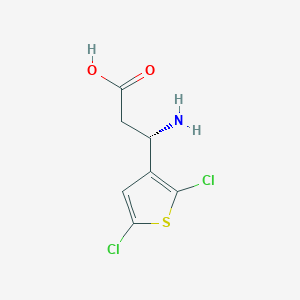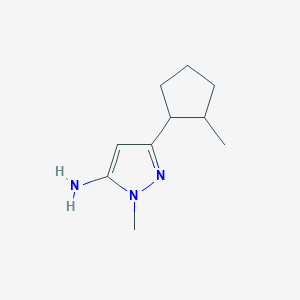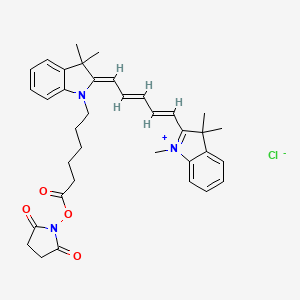
LumiprobeNHS-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lumiprobe NHS-Cy5 involves the reaction of Cyanine5 with N-Hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reactions .
Industrial Production Methods
In industrial settings, the production of Lumiprobe NHS-Cy5 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including pH and temperature, to ensure high yield and purity of the final product. The optimal pH for the reaction is between 8.3 and 8.5 .
化学反応の分析
Types of Reactions
Lumiprobe NHS-Cy5 primarily undergoes substitution reactions where the NHS ester reacts with amino groups in biomolecules. The reaction is pH-dependent, with optimal modification occurring at a pH of 8.3-8.5 .
Common Reagents and Conditions
The common reagents used in the reactions involving Lumiprobe NHS-Cy5 include DMF, DMSO, and buffers with a pH of 8.3-8.5. The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS ester, which can decrease the yield of the modified molecule .
Major Products
The major products formed from the reactions of Lumiprobe NHS-Cy5 are labeled peptides, proteins, and oligonucleotides. These labeled biomolecules are used in various applications, including fluorescence microscopy and imaging .
科学的研究の応用
Lumiprobe NHS-Cy5 has a wide range of scientific research applications:
Chemistry: Used for labeling amino groups in small molecules and biomolecules.
Biology: Employed in fluorescence microscopy, flow cytometry, and gel electrophoresis for detecting and analyzing biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
作用機序
The mechanism of action of Lumiprobe NHS-Cy5 involves the formation of a covalent bond between the NHS ester and the amino groups in biomolecules. This reaction results in the stable labeling of the target molecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily those related to fluorescence labeling and detection .
類似化合物との比較
Lumiprobe NHS-Cy5 can be compared with other similar compounds such as:
Cy5 NHS ester: An analog of Lumiprobe NHS-Cy5 with similar fluorescent properties.
DyLight 649 NHS ester: Another reactive dye used for labeling amino groups with comparable emission spectra.
Alexa Fluor 647 NHS ester: A widely used fluorescent dye with similar applications in life science research
Lumiprobe NHS-Cy5 is unique due to its cost-efficiency and compatibility with various instrumentation, making it an ideal choice for many research and industrial applications .
特性
分子式 |
C36H42ClN3O4 |
|---|---|
分子量 |
616.2 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
WYDRTLYIBJFWFL-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


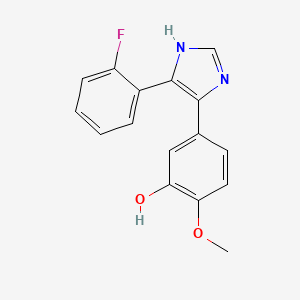
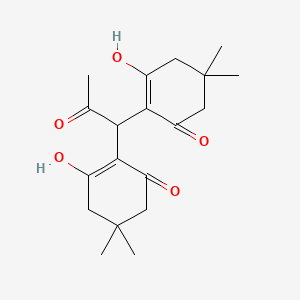

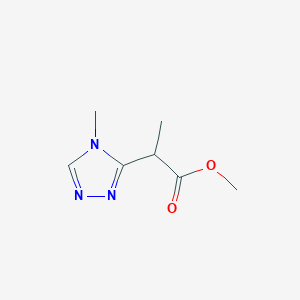
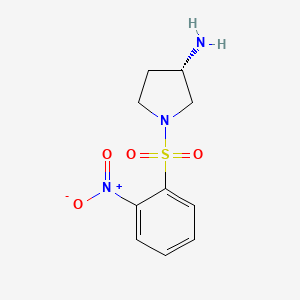
![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
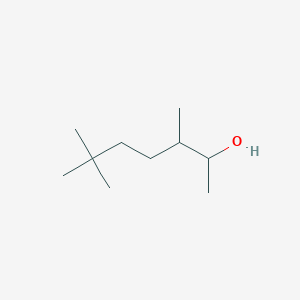

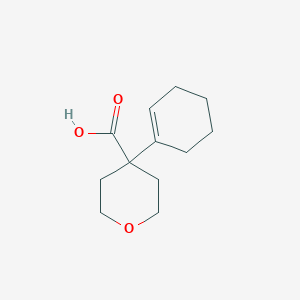
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
